An In-depth Technical Guide to 5-Methyl-1,3-thiazole-2-carbohydrazide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Methyl-1,3-thiazole-2-carbohydrazide: Synthesis, Properties, and Applications
Introduction: The Thiazole-Carbohydrazide Scaffold as a Privileged Motif in Medicinal Chemistry
The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. When coupled with a carbohydrazide functional group (-CONHNH₂), the resulting molecule becomes a versatile and highly reactive intermediate, primed for the synthesis of a diverse array of derivatives.
This guide focuses on a specific, yet fundamentally important member of this class: 5-Methyl-1,3-thiazole-2-carbohydrazide . While not widely available commercially, this compound serves as a critical building block for constructing more complex molecules, particularly through the formation of hydrazones. These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3]
This document provides a comprehensive overview of the fundamental properties of 5-Methyl-1,3-thiazole-2-carbohydrazide, detailed protocols for its synthesis and characterization, and an exploration of its significance as a precursor to bioactive agents for researchers in drug discovery and development.
Section 1: Core Physicochemical and Structural Properties
Direct experimental data for 5-Methyl-1,3-thiazole-2-carbohydrazide is scarce in the literature, underscoring its primary role as a synthetic intermediate. However, its core properties can be reliably predicted based on its constituent parts and data from its immediate precursor, 5-Methyl-1,3-thiazole-2-carboxylic acid.
Table 1: Physicochemical Properties of 5-Methyl-1,3-thiazole-2-carbohydrazide and its Precursor
| Property | 5-Methyl-1,3-thiazole-2-carbohydrazide (Predicted) | 5-Methyl-1,3-thiazole-2-carboxylic Acid (Source Data) |
| CAS Number | Not available | 61291-21-2[4] |
| Molecular Formula | C₅H₇N₃OS | C₅H₅NO₂S[4] |
| Molecular Weight | 157.19 g/mol | 143.17 g/mol [4] |
| IUPAC Name | 5-methyl-1,3-thiazole-2-carbohydrazide | 5-methyl-1,3-thiazole-2-carboxylic acid[4] |
| Predicted XLogP3 | ~0.1 - 0.5 | 1.2[4] |
| Hydrogen Bond Donors | 2 | 1[4] |
| Hydrogen Bond Acceptors | 4 | 3[4] |
| Physical Form | Expected to be a solid at room temperature. | Crystalline powder. |
The introduction of the hydrazide moiety significantly increases the molecule's polarity and hydrogen bonding capability compared to its carboxylic acid precursor, which is expected to influence its solubility and reactivity.
Section 2: Synthesis and Purification
The synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide is a robust, two-step process. It begins with the formation of the core thiazole ring via the Hantzsch thiazole synthesis to create an ester intermediate, followed by hydrazinolysis to yield the final product.
Caption: Two-step synthesis pathway for 5-Methyl-1,3-thiazole-2-carbohydrazide.
Experimental Protocol 2.1: Synthesis of Ethyl 5-methyl-1,3-thiazole-2-carboxylate (Intermediate)
This protocol is adapted from the well-established Hantzsch thiazole synthesis, a reliable method for forming the thiazole heterocycle.[5][6]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (0.1 mol) in 100 mL of absolute ethanol.
-
Reaction Initiation: To the stirring solution, add ethyl 2-chloro-3-oxobutanoate (0.1 mol) dropwise over 15 minutes. An exotherm may be observed. The use of ethyl 2-chloro-3-oxobutanoate is critical as it provides the three-carbon backbone and the ester functionality required for the final product.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in ethyl acetate (150 mL) and washed sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acid, followed by brine (1 x 50 mL).
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield ethyl 5-methyl-1,3-thiazole-2-carboxylate as a pure compound.
Experimental Protocol 2.2: Synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide
This is a standard hydrazinolysis reaction, a highly efficient method for converting esters to carbohydrazides.[7][8]
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Reagent Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 5-methyl-1,3-thiazole-2-carboxylate (0.05 mol) in 50 mL of absolute ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 0.15 mol, 3 equivalents) to the solution. The large excess ensures the complete conversion of the ester.
-
Reflux: Heat the mixture to reflux for 8-12 hours. A precipitate often forms as the reaction progresses.
-
Isolation of Product: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Purification: The resulting solid is collected by vacuum filtration, washed with a small amount of cold ethanol to remove any unreacted starting material or soluble impurities, and then dried under vacuum. Recrystallization from ethanol can be performed if higher purity is required.
Section 3: Spectroscopic and Structural Characterization
Full characterization is essential to confirm the identity and purity of the synthesized 5-Methyl-1,3-thiazole-2-carbohydrazide. While a dedicated public spectrum is not available, the expected signals can be accurately predicted from extensive data on analogous structures.[9][10][11]
Table 2: Predicted Spectroscopic Data for 5-Methyl-1,3-thiazole-2-carbohydrazide
| Technique | Expected Observations | Rationale & Notes |
| ¹H NMR | δ ~2.5 ppm (s, 3H, -CH₃)δ ~7.8 ppm (s, 1H, Thiazole C4-H)δ ~4.5 ppm (br s, 2H, -NH₂)δ ~9.5-10.0 ppm (br s, 1H, -CONH-) | The methyl protons (-CH₃) appear as a sharp singlet. The lone proton on the thiazole ring is deshielded by the electronegative sulfur and nitrogen atoms. The hydrazide protons (-NH and -NH₂) are broad due to quadrupole coupling and exchange; their chemical shifts can vary with solvent and concentration. |
| ¹³C NMR | δ ~15 ppm (-CH₃)δ ~140-145 ppm (Thiazole C5-CH₃)δ ~145-150 ppm (Thiazole C4-H)δ ~160-165 ppm (Thiazole C2-CO)δ ~165-170 ppm (-CONH-) | The carbonyl carbon of the hydrazide is typically found in the downfield region. The thiazole ring carbons have characteristic shifts, with the C2 carbon being the most deshielded due to its position between two heteroatoms and adjacent to the carbonyl group. |
| FT-IR (cm⁻¹) | 3300-3400 (N-H stretching, -NH₂)3100-3200 (N-H stretching, -CONH-)~1650-1680 (C=O stretching, Amide I)~1520-1550 (N-H bending, Amide II)~1580-1620 (C=N stretching, Thiazole ring) | The presence of two distinct N-H stretching bands (symmetric and asymmetric from -NH₂) and a strong carbonyl (C=O) absorption are key indicators of successful hydrazide formation. |
| Mass Spec (EI) | Expected M⁺ peak at m/z = 157.03 | The molecular ion peak should correspond to the molecular weight of the compound (C₅H₇N₃OS). |
Section 4: Role in Drug Discovery and Development
The primary value of 5-Methyl-1,3-thiazole-2-carbohydrazide lies in its function as a scaffold for generating libraries of bioactive compounds. The terminal hydrazide nitrogen is a potent nucleophile, readily condensing with aldehydes and ketones to form stable N-acylhydrazone derivatives. This reaction provides a straightforward method for introducing molecular diversity.
Caption: Application of the core molecule in synthesizing diverse bioactive agents.
Causality of Biological Activity:
-
Antimicrobial and Antifungal Activity: The thiazole ring itself is a known pharmacophore with antimicrobial properties. The N-acylhydrazone linkage (-CONH-N=CH-) introduces a planar, electron-rich system that can effectively chelate metal ions essential for microbial enzyme function or intercalate with microbial DNA. The diversity of the substituted aryl ring attached via the hydrazone allows for fine-tuning of lipophilicity and steric properties, enhancing cell wall penetration and target binding.[1][8]
-
Anti-inflammatory Activity: Many thiazole-based hydrazones have shown promising anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[3] The structural features of the hydrazone derivatives allow them to fit into the active sites of these enzymes, blocking the synthesis of pro-inflammatory prostaglandins.
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Enzyme Inhibition: Thiazole carbohydrazide derivatives have been identified as significant inhibitors of enzymes like α-amylase, which is a target for managing type 2 diabetes.[12] The hydrazone moiety can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, preventing substrate binding.[12]
Conclusion
5-Methyl-1,3-thiazole-2-carbohydrazide is a quintessential example of a foundational building block in modern medicinal chemistry. While its direct applications are limited, its true value is realized in its role as a versatile synthetic intermediate. The straightforward and high-yielding protocols for its synthesis from common starting materials, combined with the facile conversion to a wide array of biologically active hydrazones, make it an indispensable tool for drug discovery programs. The insights and detailed methodologies provided in this guide are intended to empower researchers to effectively synthesize, characterize, and utilize this potent scaffold in the development of novel therapeutic agents.
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